1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with difluoro and methyl groups, linked to an indole-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Intermediate:
Linking to Indole-2,3-dione: The piperidine intermediate is then reacted with an indole-2,3-dione derivative under conditions that facilitate nucleophilic substitution, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including:
Continuous Flow Chemistry: To enhance efficiency and yield, continuous flow reactors can be employed.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione undergoes several types of chemical reactions:
Oxidation: The indole moiety can be oxidized using agents like potassium permanganate.
Reduction: The carbonyl groups in the indole-2,3-dione can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the methyl and difluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2,3-dihydroxyindole derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological macromolecules.
Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the central nervous system, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
1-[(4,4-Difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione: can be compared with other indole derivatives and piperidine-containing compounds such as:
Uniqueness:
- Structural Uniqueness: The combination of a difluoro-methyl substituted piperidine ring with an indole-2,3-dione moiety is unique, providing distinct chemical properties.
- Functional Uniqueness: Its specific substitution pattern may confer unique biological activity, making it a valuable compound for drug discovery and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2639436-72-7 |
---|---|
Molecular Formula |
C15H16F2N2O2 |
Molecular Weight |
294.3 |
Purity |
95 |
Origin of Product |
United States |
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